

An In-depth Technical Guide to the Synthesis of 3-Sulfanyl-D-isovaline

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Compound of Interest

Compound Name: 3-Sulfanyl-D-isovaline

Cat. No.: B15347966

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This technical guide provides a comprehensive overview of a proposed synthetic pathway for **3-Sulfanyl-D-isovaline**, a non-proteinogenic amino acid of interest to researchers and professionals in drug development. Due to the limited direct literature on the synthesis of this specific molecule, this guide outlines a rational, multi-step approach based on established methodologies for the synthesis of related β -thiolated amino acids and D-amino acid derivatives.

Introduction

3-Sulfanyl-D-isovaline is a chiral amino acid analog characterized by a sulfanyl (thiol) group at the β -position (C3) of the D-isovaline backbone. The presence of the thiol group offers a reactive handle for various chemical modifications, making it a valuable building block in peptide synthesis and for the development of novel therapeutic agents. Thiolated amino acids play crucial roles in protein structure and function, and their synthetic analogs are instrumental in designing peptides with enhanced biological activity and stability.^{[1][2]}

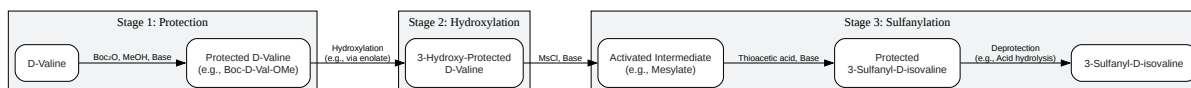
This guide details a proposed synthetic strategy starting from the commercially available D-isovaline, proceeding through key intermediates to introduce the desired sulfanyl functionality with stereochemical control.

Proposed Synthetic Pathway

The proposed synthesis of **3-Sulfanyl-D-isovaline** is envisioned to proceed via a three-stage process:

- **Protection of D-Valine:** The amino and carboxylic acid functionalities of the starting material, D-valine, will be protected to prevent unwanted side reactions in subsequent steps.
- **Introduction of a Hydroxyl Group at the 3-Position:** A hydroxyl group will be introduced at the C3 position of the protected D-valine, which will later serve as a leaving group.
- **Sulfanylation:** The hydroxyl group will be converted to a good leaving group, followed by nucleophilic substitution with a thiol-containing reagent to yield the target molecule.

The overall proposed synthetic workflow is depicted below.



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Proposed multi-stage synthesis of **3-Sulfanyl-D-isovaline**.

Detailed Experimental Protocols

The following sections provide detailed, albeit generalized, experimental protocols for each stage of the proposed synthesis. These protocols are based on established methods for similar transformations on amino acids.[3]

3.1. Stage 1: Protection of D-Valine

The protection of the amino and carboxyl groups of D-valine is a critical first step. A common strategy involves the formation of a Boc-protected amine and a methyl ester.

- **Reaction:** $\text{D-Valine} + \text{Boc}_2\text{O} + \text{CH}_3\text{OH} \rightarrow \text{Boc-D-Val-OMe}$
- **Protocol:**
 - Suspend D-valine in methanol.

- Add a suitable base (e.g., triethylamine) to facilitate the dissolution and reaction.
- Add di-tert-butyl dicarbonate (Boc₂O) portion-wise at 0 °C.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Remove the solvent under reduced pressure.
- The crude product can be purified by column chromatography.

Parameter	Value	Reference
Starting Material	D-Valine	
Reagents	Di-tert-butyl dicarbonate, Methanol, Triethylamine	General Knowledge
Typical Yield	>95%	General Knowledge
Purity	>98%	General Knowledge

3.2. Stage 2: Introduction of a Hydroxyl Group

Introducing a hydroxyl group at the β -position of the protected D-valine can be achieved through the formation of an enolate followed by reaction with an electrophilic oxygen source.

- Reaction: Boc-D-Val-OMe \rightarrow 3-Hydroxy-Boc-D-Val-OMe
- Protocol:
 - Dissolve the protected D-valine in a dry aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon).
 - Cool the solution to -78 °C.
 - Add a strong base (e.g., Lithium diisopropylamide, LDA) dropwise to form the enolate.

- After stirring for a defined period, add an electrophilic oxygen source (e.g., a peroxide or oxaziridine).
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent and purify by column chromatography.

Parameter	Value	Reference
Starting Material	Boc-D-Val-OMe	-
Reagents	LDA, THF, Electrophilic oxygen source	General Knowledge
Expected Yield	40-60%	Estimated
Purity	>95%	Estimated

3.3. Stage 3: Sulfanylation

This stage involves the conversion of the hydroxyl group to a leaving group and subsequent nucleophilic substitution with a thiol source.

- Reaction Sequence:
 - 3-Hydroxy-Boc-D-Val-OMe + MsCl → 3-Mesyloxy-Boc-D-Val-OMe
 - 3-Mesyloxy-Boc-D-Val-OMe + CH₃COSH → 3-Acetylthio-Boc-D-Val-OMe
 - 3-Acetylthio-Boc-D-Val-OMe → **3-Sulfanyl-D-isovaline**
- Protocol:
 - Mesylation: Dissolve the 3-hydroxy intermediate in a suitable solvent (e.g., dichloromethane) and cool to 0 °C. Add a base (e.g., triethylamine) followed by methanesulfonyl chloride (MsCl). Stir until the reaction is complete.
 - Thioacetate Displacement: The crude mesylate is then reacted with a thioacetate salt (e.g., potassium thioacetate) or thioacetic acid in the presence of a base.^[3] This reaction

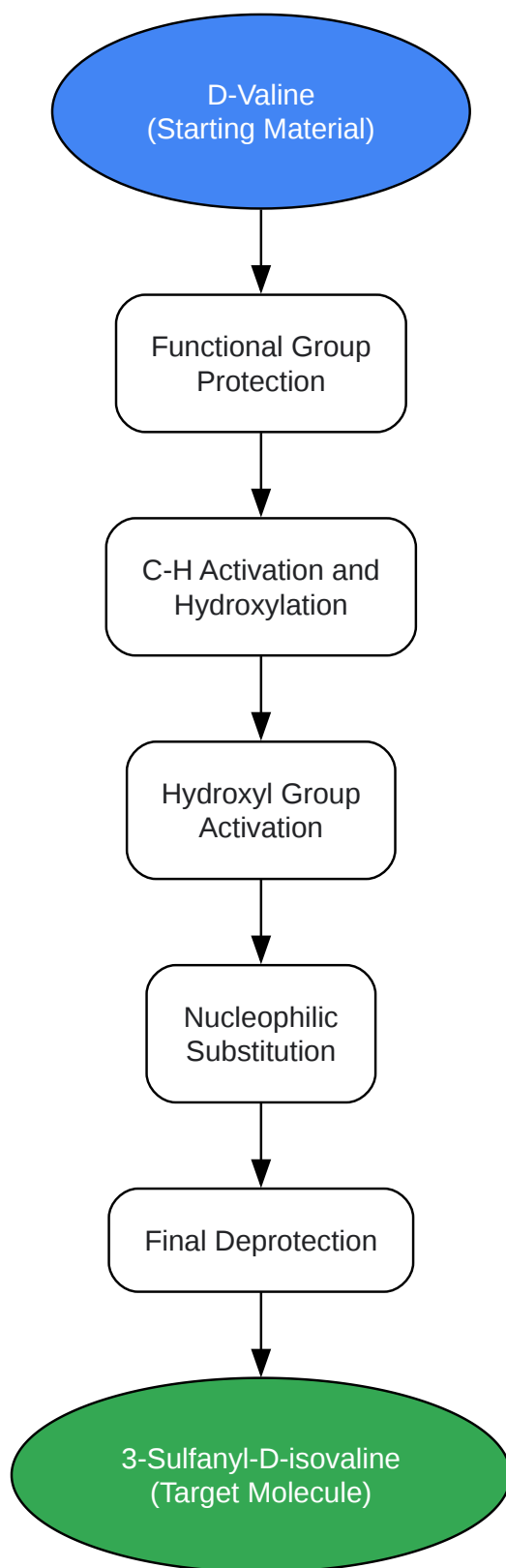
is typically carried out in a polar aprotic solvent like DMF.

- Deprotection: The resulting protected 3-acetylthio derivative is then subjected to acidic hydrolysis (e.g., using 6 N HCl) to remove the Boc, methyl ester, and acetyl protecting groups, yielding the final product, **3-Sulfanyl-D-isovaline**.^[1]

Parameter	Value	Reference
Starting Material	3-Hydroxy-Boc-D-Val-OMe	-
Reagents	MsCl, Triethylamine, Thioacetic acid, HCl	[1][3]
Expected Overall Yield (from hydroxy intermediate)	50-70%	Estimated
Purity of Final Product	>95% (after purification)	Estimated

Logical Relationships in the Synthesis

The logical progression of the synthesis relies on the sequential modification of functional groups, with protection and deprotection steps being crucial for the successful outcome.



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Logical flow of the **3-Sulfanyl-D-isovaline** synthesis.

Conclusion

While a direct, published synthesis for **3-Sulfanyl-D-isovaline** is not readily available, this technical guide outlines a feasible and logical synthetic pathway. The proposed route leverages well-established reactions in amino acid chemistry, providing a solid foundation for researchers to undertake the synthesis of this novel compound. Each step will require careful optimization of reaction conditions to maximize yields and ensure stereochemical integrity. The successful synthesis of **3-Sulfanyl-D-isovaline** will provide a valuable tool for the advancement of peptide and medicinal chemistry.

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